molecular formula C9H10FNO B1302411 N-(4-fluoro-2-methylphenyl)acetamide CAS No. 326-65-8

N-(4-fluoro-2-methylphenyl)acetamide

Cat. No. B1302411
M. Wt: 167.18 g/mol
InChI Key: RJKWSTDTEPBWBJ-UHFFFAOYSA-N
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Patent
US09365566B2

Procedure details

A mixture of 4-fluoro-2-methylaniline (20 g) and (CH3CO)2O (400 mL) was stirred at RT for 3 hours. The reaction mixture was subsequently poured into ice water (1000 mL), stirred for 10 minutes, filtered, and dried under vacuum to give the title compound (20 g, 74%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
1000 mL
Type
solvent
Reaction Step Two
Yield
74%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[C:4]([CH3:9])[CH:3]=1.[O:10](C(C)=O)[C:11]([CH3:13])=O>>[F:1][C:2]1[CH:8]=[CH:7][C:5]([NH:6][C:11](=[O:10])[CH3:13])=[C:4]([CH3:9])[CH:3]=1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
FC1=CC(=C(N)C=C1)C
Name
Quantity
400 mL
Type
reactant
Smiles
O(C(=O)C)C(=O)C
Step Two
Name
ice water
Quantity
1000 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at RT for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 10 minutes
Duration
10 min
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC1=CC(=C(C=C1)NC(C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 20 g
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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